Cas no 82777-09-1 (2'-Iodo-1,1':3',1''-terphenyl)

2'-Iodo-1,1':3',1''-terphenyl structure
2'-Iodo-1,1':3',1''-terphenyl structure
商品名:2'-Iodo-1,1':3',1''-terphenyl
CAS番号:82777-09-1
MF:C18H13I
メガワット:356.200297117233
MDL:MFCD00185026
CID:90833
PubChem ID:4078433

2'-Iodo-1,1':3',1''-terphenyl 化学的及び物理的性質

名前と識別子

    • 2'-Iodo-1,1':3',1''-terphenyl
    • 2'-Iodo-m-terphenyl
    • 2-iodo-1,3-diphenylbenzene
    • 1,1':3',1''-Terphenyl,2'-iodo
    • 2,6-diphenyliodobenzene
    • 2,6-diphenylphenyl iodide
    • 2,6-Ph2C6H3I
    • 2'-HYDROXYBUTYROPHENONE
    • m-terphenyliodide
    • RLZYBGOJAWOQMK-UHFFFAOYSA
    • 1-Iodo-2,6-diphenylbenzene
    • RLZYBGOJAWOQMK-UHFFFAOYSA-
    • 2'-Iodo-1,1':3',1''-terbenzene
    • 1,1':3',1''-Terphenyl, 2'-iodo-
    • 2'-IODO-(1,1',3',1'')TERPHENYL
    • 2′-Iodo-1,1′:3′,1′′-terphenyl (ACI)
    • 2,6-Diphenyl-1-iodobenzene
    • 2′-Iodo-m-terphenyl
    • MFCD00185026
    • SCHEMBL2562923
    • CS-0101724
    • AKOS024430156
    • 2-Iodo-1,1:3,1-terphenyl
    • T72977
    • InChI=1/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
    • DTXSID10399093
    • 82777-09-1
    • 2 inverted exclamation mark -Iodo-1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -terphenyl
    • I1086
    • BS-17563
    • SY234901
    • 2-IODO-3-PHENYL-1,1'-BIPHENYL
    • MDL: MFCD00185026
    • インチ: 1S/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
    • InChIKey: RLZYBGOJAWOQMK-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C2C=CC=CC=2)=CC=CC=1C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 356.00600
  • どういたいしつりょう: 356.006
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 6.7

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.471
  • ゆうかいてん: 113.0 to 117.0 deg-C
  • ふってん: 435.1°C at 760 mmHg
  • フラッシュポイント: 197.3°C
  • 屈折率: 1.65
  • PSA: 0.00000
  • LogP: 5.62520
  • かんど: Light Sensitive
  • ようかいせい: 未確定

2'-Iodo-1,1':3',1''-terphenyl セキュリティ情報

2'-Iodo-1,1':3',1''-terphenyl 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2'-Iodo-1,1':3',1''-terphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DP001-200mg
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 98.0%(GC)
200mg
¥690.0 2022-02-28
eNovation Chemicals LLC
Y1213329-5g
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 95%
5g
$600 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172364-100mg
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 98%
100mg
¥123.00 2024-07-28
abcr
AB212278-1 g
2'-Iodo-1,1':3',1''-terphenyl, 99%; .
82777-09-1 99%
1g
€181.00 2023-05-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26704-1g
2'-Iodo-1,1':3',1''-terphenyl, 99%
82777-09-1 99%
1g
¥3512.00 2023-02-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26704-5g
2'-Iodo-1,1':3',1''-terphenyl, 99%
82777-09-1 99%
5g
¥10687.00 2023-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I1086-1G
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 98.0%(GC)
1g
¥1080.0 2024-07-21
A2B Chem LLC
AB62387-100mg
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 95%
100mg
$19.00 2024-04-19
1PlusChem
1P003HWZ-250mg
2-Iodo-1,1:3,1-terphenyl
82777-09-1 95%
250mg
$42.00 2024-04-21
A2B Chem LLC
AB62387-1g
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 95%
1g
$97.00 2024-04-19

2'-Iodo-1,1':3',1''-terphenyl 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  overnight, reflux; cooled
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
リファレンス
Formation of diaryl telluroxides and tellurones by photosensitized oxygenation of diaryl tellurides
Oba, Makoto; et al, Inorganic Chemistry, 2010, 49(22), 10680-10686

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium iodide
2.1 Solvents: Tetrahydrofuran
2.2 Reagents: Iodine
リファレンス
A one-pot synthesis of m-terphenyls, via a two-aryne sequence
Du, Chi Jen Frank; et al, Journal of Organic Chemistry, 1986, 51(16), 3162-5

合成方法 3

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetic acid ,  Toluene ;  0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 1 h, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  1 h, 0 °C; 4 h, 0 °C; 16 h, rt
リファレンス
Efficient Suppression of Chain Transfer and Branching via Cs-Type Shielding in a Neutral Nickel(II) Catalyst
Wang, Chaoqun; et al, Angewandte Chemie, 2021, 60(8), 4018-4022

合成方法 4

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Iodine
リファレンス
A one-pot synthesis of m-terphenyls, via a two-aryne sequence
Du, Chi Jen Frank; et al, Journal of Organic Chemistry, 1986, 51(16), 3162-5

合成方法 5

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  67 °C; 5 h, 67 °C; 67 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, rt; rt → 0 °C
1.3 Reagents: Iodine ;  1 h, rt
リファレンス
Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids
Bookser, Brett C. ; et al, Journal of Medicinal Chemistry, 2021, 64(6), 3197-3203

合成方法 6

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  rt; 15 h, rt; rt → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
リファレンス
From Bis(silylene) and Bis(germylene) Pincer-Type Nickel(II) Complexes to Isolable Intermediates of the Nickel-Catalyzed Sonogashira Cross-Coupling Reaction
Gallego, Daniel; et al, Journal of the American Chemical Society, 2013, 135(41), 15617-15626

合成方法 7

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ,  Hexane
1.3 Reagents: Iodine
リファレンス
Two efficient routes to meta-terphenyls from 1,3-dichlorobenzenes
Saednya, Akbar; et al, Synthesis, 1996, (12), 1455-1458

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide
リファレンス
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

合成方法 9

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Ir-Catalyzed Synthesis of Substituted Tribenzosilepins by Dehydrogenative C-H/Si-H Coupling
Shibata, Takanori ; et al, Journal of Organic Chemistry, 2018, 83(7), 3426-3432

合成方法 10

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.1 Solvents: Tetrahydrofuran ;  rt; 3 h, rt; rt → 0 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
2.3 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Ir-Catalyzed Synthesis of Substituted Tribenzosilepins by Dehydrogenative C-H/Si-H Coupling
Shibata, Takanori ; et al, Journal of Organic Chemistry, 2018, 83(7), 3426-3432

合成方法 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.2 Solvents: Tetrahydrofuran ,  Hexane
2.3 Reagents: Iodine
リファレンス
Two efficient routes to meta-terphenyls from 1,3-dichlorobenzenes
Saednya, Akbar; et al, Synthesis, 1996, (12), 1455-1458

合成方法 12

はんのうじょうけん
1.1 -
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide
リファレンス
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

合成方法 13

はんのうじょうけん
1.1 -
2.1 -
3.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide
リファレンス
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

合成方法 14

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water
リファレンス
Synthesis of α-alkylated γ-butyrolactones with concomitant anhydride kinetic resolution using a sulfamide-based catalyst
Claveau, Romain; et al, Organic & Biomolecular Chemistry, 2018, 16(41), 7574-7578

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  48 h, 95 °C
2.1 Reagents: Acetic acid Solvents: Acetic acid ,  Toluene ;  0.5 h, 0 °C
2.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 1 h, 0 °C
2.3 Reagents: Potassium iodide Solvents: Water ;  1 h, 0 °C; 4 h, 0 °C; 16 h, rt
リファレンス
Efficient Suppression of Chain Transfer and Branching via Cs-Type Shielding in a Neutral Nickel(II) Catalyst
Wang, Chaoqun; et al, Angewandte Chemie, 2021, 60(8), 4018-4022

2'-Iodo-1,1':3',1''-terphenyl Raw materials

2'-Iodo-1,1':3',1''-terphenyl Preparation Products

2'-Iodo-1,1':3',1''-terphenyl 関連文献

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